![molecular formula C14H12ClN3O2 B3840299 2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide](/img/structure/B3840299.png)
2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide
Overview
Description
2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide is an organic compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline form and is insoluble in water but soluble in organic solvents like dimethylformamide and pyridine .
Preparation Methods
The synthesis of 2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide can be achieved through several methods:
Reaction of O-chlorobenzoyl chloride with P-chlorophenyl urea: This method involves the use of a catalyst to facilitate the reaction.
Reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide: This process forms O-chlorobenzoyl isocyanate, which is then reacted with P-chloroaniline.
Chemical Reactions Analysis
2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of chitin in insects. This inhibition disrupts the molting process, leading to the death of the larvae. The compound primarily acts as a stomach poison but also has contact toxicity .
Comparison with Similar Compounds
2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide is unique due to its specific structure and mode of action. Similar compounds include:
Chlorobenzuron: Another benzoylurea insecticide with similar applications.
Diflubenzuron: Known for its use in controlling insect pests by inhibiting chitin synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-9-5-7-10(8-6-9)17-14(20)18-12-4-2-1-3-11(12)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZUWQXHJXGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


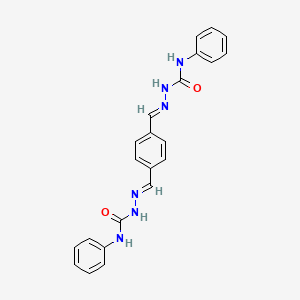
![3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3840225.png)
![6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene](/img/structure/B3840228.png)
![2,2,2-trifluoro-N-[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3840231.png)
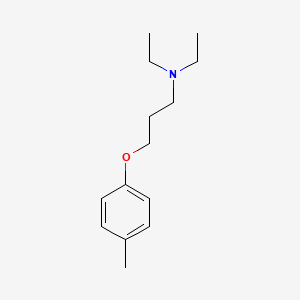
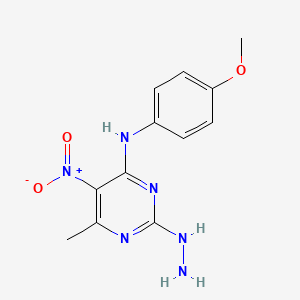
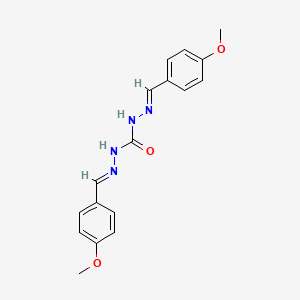
![3-iodo-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3840269.png)
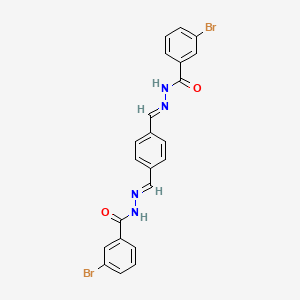
![1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine](/img/structure/B3840276.png)
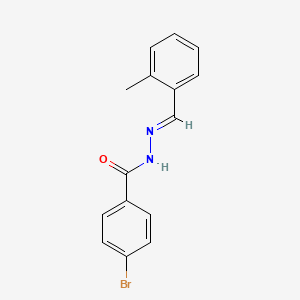
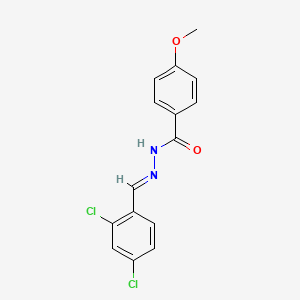
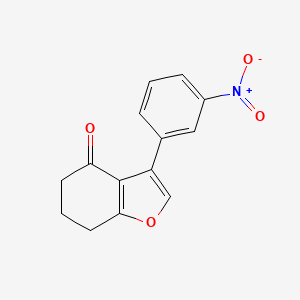
![4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID](/img/structure/B3840313.png)
